molecular formula C15H11F3N4O3 B2410716 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034321-13-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2410716
CAS No.: 2034321-13-4
M. Wt: 352.273
InChI Key: MYFVPOYMXOMIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N4O3 and its molecular weight is 352.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3/c1-8-5-11(21-24-8)13-20-12(25-22-13)7-19-14(23)9-3-2-4-10(6-9)15(16,17)18/h2-6H,7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVPOYMXOMIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring, an oxadiazole ring, and a trifluoromethylbenzamide structure. Its molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.302 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

This compound is believed to interact with specific enzymes or receptors involved in critical biochemical pathways. The oxadiazole and isoxazole moieties are thought to contribute to its binding affinity to these targets. Preliminary studies indicate that the compound may influence cellular signaling and metabolic pathways, although specific targets remain to be fully elucidated .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation in various assays. A study demonstrated that certain benzamide derivatives exhibited significant cytotoxicity against different cancer cell lines .

Anti-inflammatory Effects

The isoxazole family of compounds is known for its anti-inflammatory properties. This compound may also possess similar effects due to its structural characteristics. In vitro assays have suggested that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxadiazole Ring : Reaction of appropriate precursors to form the 1,2,4-oxadiazole.
  • Isoxazole Synthesis : Incorporation of the isoxazole moiety through cyclization reactions.
  • Amide Bond Formation : Coupling the resulting intermediates with a trifluoromethylbenzoyl chloride to yield the final product.

This multi-step process allows for precise control over the compound's structure and properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
Benzamide DerivativeAnticancerSignificant cytotoxicity against various cancer cell lines
Isoxazole DerivativeAnti-inflammatoryModulation of inflammatory cytokines in vitro
Oxadiazole-based CompoundsFungicidal/InsecticidalVaried activity against pathogens; some showed good inhibition rates

These findings suggest that this compound may have broad applications in therapeutic contexts.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile favor nucleophilic substitution and coupling reactions, while dichloromethane (DCM) is preferred for acyl chloride couplings due to its low nucleophilicity. Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive intermediates.

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is employed for final purity assessment, with target compounds typically exhibiting >95% purity.

Comparative Data Table

The following table summarizes key reaction conditions and yields from analogous syntheses in the literature:

Step Reagents/Conditions Yield (%) Reference
Isoxazole formation Acetylacetone, NH$$_2$$OH·HCl, HCl/EtOH 78
Amidoxime synthesis Methyl ester, NH$$_2$$OH, EtOH, reflux 92
Oxadiazole cyclization EDCI, HOBt, DMF, rt 85
Alkylation BrCH$$_2$$-Benzamide, DIPEA, DMF, 60°C 73
Amide coupling TEA, DCM, rt 81

Mechanistic Insights

Oxadiazole Cyclization

The cyclodehydration proceeds via a two-step mechanism: (1) nucleophilic attack of the amidoxime nitrogen on the activated carbonyl carbon, followed by (2) elimination of water to form the oxadiazole ring. Computational studies suggest that electron-withdrawing groups (e.g., trifluoromethyl) accelerate the reaction by stabilizing the transition state.

Amide Bond Formation

The coupling reaction follows a classical Schotten-Baumann mechanism, where the acyl chloride reacts with the amine to form a tetrahedral intermediate, which collapses to release HCl and yield the amide.

Q & A

(Basic) What are the optimized synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions, focusing on heterocyclic ring formation and amide coupling. Key steps include:

  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carbonyl derivatives under reflux in solvents like DMF or acetonitrile .
  • Isoxazole integration : Copper-catalyzed [3+2] cycloaddition for introducing the 5-methylisoxazole moiety, requiring precise temperature control (60–80°C) to avoid side reactions .
  • Amide coupling : Use of coupling agents like HATU or DCC in the presence of a base (e.g., K₂CO₃) to attach the benzamide group, with yields improved by microwave-assisted synthesis (30–60 minutes vs. traditional 12–24 hours) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

(Basic) What analytical techniques are critical for characterizing this compound and ensuring structural fidelity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of oxadiazole and isoxazole rings, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₃F₃N₄O₃) and detects impurities .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in substituent orientation, particularly for the oxadiazole-methylisoxazole junction .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, critical for biological testing .

(Basic) What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Fluorescence-based or colorimetric kits (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
  • Cell viability assays : MTT or resazurin assays in cancer/primary cell lines to screen for cytotoxicity (48–72 hr exposure) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (Kd values) .

(Advanced) How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the trifluoromethyl group (e.g., replace with cyano or sulfonamide) and oxadiazole-linked methylene spacer (e.g., extend to ethylene) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like kinases or GPCRs, guided by crystallographic data from related benzamides .
  • Metabolic stability screening : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) for deuteration or fluorination .

(Advanced) How can contradictory bioactivity data across different assay platforms be resolved?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) and replicate in ≥3 independent experiments .
  • Purity verification : Reanalyze compound batches via HPLC and LC-MS to rule out degradation products (e.g., hydrolyzed amide) .
  • Off-target profiling : Utilize broad-panel screening (e.g., Eurofins CEREP panel) to identify unintended interactions that may confound data .

(Advanced) What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal growth : Diffraction-quality crystals require slow evaporation from DMSO/water (1:4 v/v) at 4°C, with seeding techniques to overcome polymorphism .
  • Data refinement : SHELXL resolves disorder in the oxadiazole-methylisoxazole moiety via iterative restraint of bond lengths/angles and TWIN/BASF commands for twinned crystals .
  • Solvent masking : Use PLATON/SQUEEZE to model disordered solvent molecules, improving R-factor convergence (<0.05) .

(Basic) What computational tools are suitable for predicting physicochemical properties?

  • LogP and solubility : SwissADME or ACD/Labs predict logP (~2.8) and aqueous solubility (<10 µM), guiding formulation strategies .
  • pKa estimation : MarvinSketch calculates basicity of the oxadiazole nitrogen (pKa ~1.5) and amide proton (pKa ~10.2) .

(Advanced) How can metabolic pathways be elucidated to inform prodrug design?

  • Radiotracer studies : Incubate ¹⁴C-labeled compound with hepatocytes, followed by HPLC-radiodetection to identify metabolites .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.